
(4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ベンジルピペリジン-1-イル)(2,4-ジクロロフェニル)メタノンは、ピペリジン誘導体のクラスに属する化学化合物です。この化合物は、ピペリジン環に結合したベンジル基の存在によって特徴付けられ、さらにメタノン結合を介してジクロロフェニル基に結合しています。この化合物のユニークな構造は、化学、生物学、医学を含むさまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
(4-ベンジルピペリジン-1-イル)(2,4-ジクロロフェニル)メタノンの合成は、通常、4-ベンジルピペリジンと2,4-ジクロロベンゾイルクロリドの反応によって行われます。反応は、反応中に生成される塩化水素を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応は通常、ジクロロメタンまたはクロロホルムなどの有機溶媒中で室温で行われます。 生成物は、再結晶またはカラムクロマトグラフィーなどの標準的な技術を使用して精製されます .
工業生産方法
工業規模では、(4-ベンジルピペリジン-1-イル)(2,4-ジクロロフェニル)メタノンの生産には、効率と収率を高めるために連続フロープロセスが関与する可能性があります。自動化反応器とインライン精製システムの使用により、生産プロセスを合理化し、一貫した品質を確保し、生産コストを削減できます。
化学反応の分析
反応の種類
(4-ベンジルピペリジン-1-イル)(2,4-ジクロロフェニル)メタノンは、次を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強い酸化剤を使用して酸化することができ、対応するカルボン酸またはケトンの生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アルコールまたはアミンの生成につながります。
置換: ジクロロフェニル基は求核置換反応を受けることができ、塩素原子がアミンやチオールなどの他の求核剤に置換されます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウムまたはメタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下のアミンやチオールなどの求核剤。
生成される主要な生成物
酸化: カルボン酸またはケトン。
還元: アルコールまたはアミン。
置換: 置換されたフェニル誘導体。
科学的研究の応用
(4-ベンジルピペリジン-1-イル)(2,4-ジクロロフェニル)メタノンは、科学研究で幅広い用途があります。
化学: さまざまな有機化合物の合成における中間体として、および化学反応における試薬として使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について研究されています.
医学: 神経変性疾患など、さまざまな疾患に対する治療薬としての可能性を探る研究が進行中です.
工業: 新素材の開発や他の化学化合物の合成のための前駆体として使用されます。
作用機序
(4-ベンジルピペリジン-1-イル)(2,4-ジクロロフェニル)メタノンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 たとえば、神経変性疾患の文脈では、この化合物は、アルツハイマー病の発症に関与するアミロイドベータペプチドの凝集を阻害することが示されています . この化合物は、酸化ストレスを調節し、活性酸素種の生成を抑制することによっても効果を発揮する可能性があります。
類似の化合物との比較
類似の化合物
- (2-ベンジルピペリジン-1-イル)(4-(2'-メトキシ-[1,1'-ビフェニル]-4-イル)-1H-1,2,3-トリアゾール-1-イル)メタノン(KT172)
- (4-([1,1'-ビフェニル]-4-イル)-1H-1,2,3-トリアゾール-1-イル)(2-ベンジルピペリジン-1-イル)メタノン(KT109)
ユニークさ
類似の化合物と比較して、(4-ベンジルピペリジン-1-イル)(2,4-ジクロロフェニル)メタノンは、フェニル環上の特定の置換パターンによって独特であり、独自の化学的および生物学的特性を付与しています。ジクロロフェニル基の存在は、反応性と潜在的な生物活性を高め、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-Benzyl-1-(2,5-dichlorobenzoyl)piperidine
- 1-Benzyl-4-(2,4-dichlorobenzoyl)piperazine
- 4-Benzyl-1-(2,4-dichlorophenyl)piperidine
Uniqueness
4-Benzyl-1-(2,4-dichlorobenzoyl)piperidine is unique due to the specific positioning of the benzyl and 2,4-dichlorobenzoyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
特性
分子式 |
C19H19Cl2NO |
|---|---|
分子量 |
348.3 g/mol |
IUPAC名 |
(4-benzylpiperidin-1-yl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H19Cl2NO/c20-16-6-7-17(18(21)13-16)19(23)22-10-8-15(9-11-22)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 |
InChIキー |
SRHONONZTGHYMA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691941.png)
![(2E)-N'-[(2,4-dibromophenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B11691945.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11691947.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11691967.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11691975.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691977.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B11691982.png)
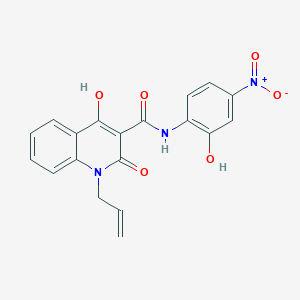
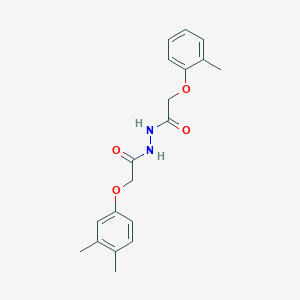
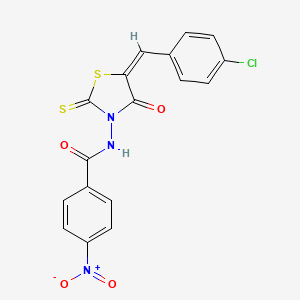
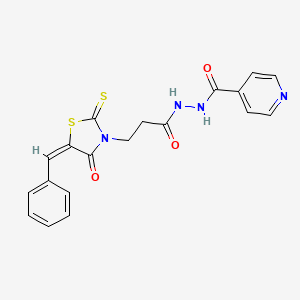
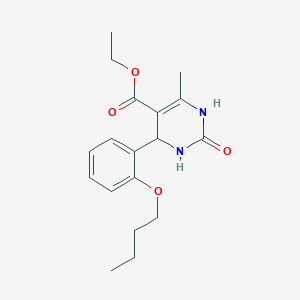
![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11692013.png)
![N'-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692017.png)
